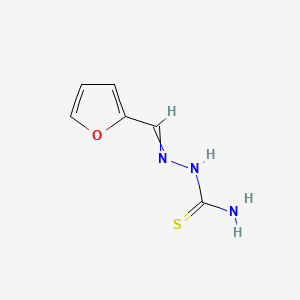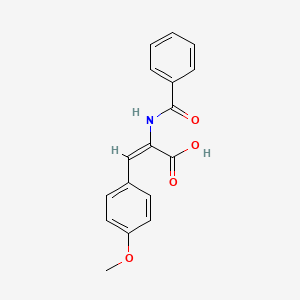![molecular formula C13H9ClN2O B1361471 2-氨基-5-氯苯并[d]噁唑 CAS No. 293737-77-6](/img/structure/B1361471.png)
2-氨基-5-氯苯并[d]噁唑
描述
3-(5-Chloro-1,3-benzoxazol-2-yl)aniline is a chemical compound with the molecular formula C13H9ClN2O and a molecular weight of 244.68 g/mol . This compound is a derivative of benzoxazole, a heterocyclic aromatic organic compound. Benzoxazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .
科学研究应用
3-(5-Chloro-1,3-benzoxazol-2-yl)aniline has several scientific research applications, including:
-
Medicinal Chemistry:
-
Material Science:
-
Biological Research:
-
Industrial Applications:
作用机制
Target of Action
It has been associated with theOrexin Receptor in the context of a related compound . Orexin receptors are involved in regulating sleep-wake cycles and feeding behavior.
Mode of Action
If it indeed targets the Orexin Receptor like its related compound, it may act as an antagonist, blocking the receptor and inhibiting its function .
Pharmacokinetics
A related compound showed good potency and improved pharmacokinetics in preclinical studies .
Result of Action
Some benzoxazole derivatives have shown antifungal activity , and cytotoxic effects on cancer cells .
生化分析
Biochemical Properties
3-(5-Chloro-1,3-benzoxazol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases and transferases, affecting their catalytic activities . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate.
Cellular Effects
The effects of 3-(5-Chloro-1,3-benzoxazol-2-yl)aniline on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of various proteins . This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-(5-Chloro-1,3-benzoxazol-2-yl)aniline exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction . For example, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate access and subsequent phosphorylation events. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-Chloro-1,3-benzoxazol-2-yl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard laboratory conditions for extended periods, but its activity may diminish over time due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in metabolic pathways and gene expression profiles.
Dosage Effects in Animal Models
The effects of 3-(5-Chloro-1,3-benzoxazol-2-yl)aniline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced enzyme activity and improved cellular function . At higher doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a specific dosage range elicits maximal biological activity without causing significant toxicity.
Metabolic Pathways
3-(5-Chloro-1,3-benzoxazol-2-yl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation and elimination . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble derivatives that are readily excreted from the body.
Transport and Distribution
The transport and distribution of 3-(5-Chloro-1,3-benzoxazol-2-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its subsequent localization to various cellular compartments. The distribution pattern of this compound can influence its biological activity, as its accumulation in specific tissues or organelles may enhance or inhibit certain cellular processes.
Subcellular Localization
3-(5-Chloro-1,3-benzoxazol-2-yl)aniline exhibits distinct subcellular localization patterns, which are crucial for its activity and function . It may be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, influencing metabolic pathways and cellular energy production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 2-aminophenol with 5-chloro-2-nitrobenzaldehyde under acidic conditions to form the benzoxazole ring. The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst . The general reaction scheme is as follows:
-
Formation of Benzoxazole Ring:
- Reactants: 2-aminophenol and 5-chloro-2-nitrobenzaldehyde
- Conditions: Acidic medium, reflux
- Product: 5-chloro-2-nitrobenzoxazole
-
Reduction of Nitro Group:
- Reactants: 5-chloro-2-nitrobenzoxazole
- Conditions: Hydrogen gas, palladium catalyst
- Product: 3-(5-Chloro-1,3-benzoxazol-2-yl)aniline
Industrial Production Methods
Industrial production of 3-(5-Chloro-1,3-benzoxazol-2-yl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
3-(5-Chloro-1,3-benzoxazol-2-yl)aniline undergoes various types of chemical reactions, including:
-
Substitution Reactions:
- The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under basic conditions.
-
Oxidation Reactions:
- The aniline group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
-
Reduction Reactions:
- The nitro group (if present) can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or other bases.
Oxidation Reactions: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction Reactions: Hydrogen gas (H2), palladium catalyst (Pd/C).
Major Products Formed
Substitution Reactions: Various substituted benzoxazole derivatives.
Oxidation Reactions: Nitroso or nitro derivatives of benzoxazole.
Reduction Reactions: Amino derivatives of benzoxazole.
相似化合物的比较
3-(5-Chloro-1,3-benzoxazol-2-yl)aniline can be compared with other benzoxazole derivatives such as:
-
2-Aminobenzoxazole:
- Lacks the chloro substituent, leading to different chemical reactivity and biological activity.
-
5-Methylbenzoxazole:
- Contains a methyl group instead of a chloro group, resulting in altered electronic properties and applications.
-
5-Nitrobenzoxazole:
- Contains a nitro group, which significantly changes its chemical reactivity and biological activity.
属性
IUPAC Name |
3-(5-chloro-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-4-5-12-11(7-9)16-13(17-12)8-2-1-3-10(15)6-8/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWFTMFERGNVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301282010 | |
| Record name | 3-(5-Chloro-2-benzoxazolyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301282010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293737-77-6 | |
| Record name | 3-(5-Chloro-2-benzoxazolyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Chloro-2-benzoxazolyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301282010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
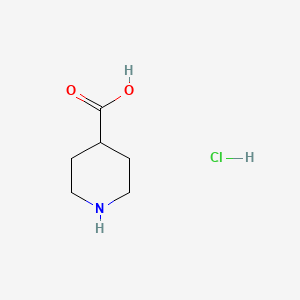
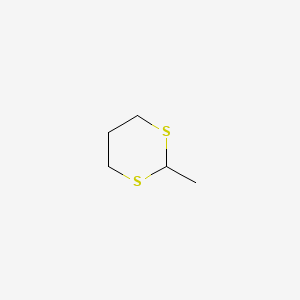

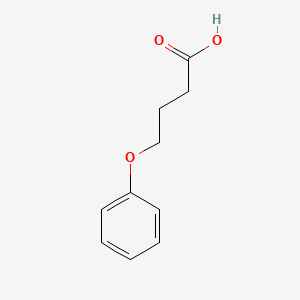
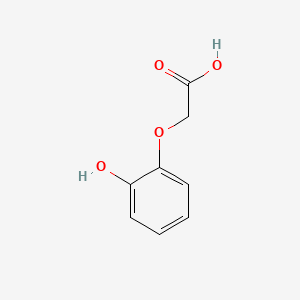

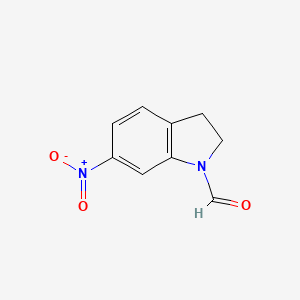
![[1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE](/img/structure/B1361403.png)
![(E)-4-[4-(acetylsulfamoyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B1361405.png)
![2-[(4-Anilinoanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1361406.png)


